molecular formula C14H15NO3S2 B5521608 ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate

ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate

Cat. No. B5521608
M. Wt: 309.4 g/mol
InChI Key: OEVRZLRBTQWGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate is a chemical compound with the molecular formula C14H15NO3S2 . Its molecular weight is 309.4038 .


Molecular Structure Analysis

The molecular structure of ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate is based on its molecular formula, C14H15NO3S2 . It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The compound also contains an amine group (-NH2) and a carboxylate group (-COO-).

Scientific Research Applications

Synthesis and Dye Applications

One application involves the synthesis of 5-(hetoarylazo or arylazo)thiophene derivatives, achieved by diazotization using ethyl 5-amino-2,4-bis(ethoxycarbonyl)-3-thiopheneacetate as a key intermediate. These derivatives serve as thiophene azo dyes, demonstrating excellent performance as disperse dyes on polyester fibers, highlighting the compound's utility in the textile industry for dyeing processes (Sabnis, Kazemi, & Rangnekar, 1991).

Antimicrobial and Antitumor Applications

Another significant application is in the pharmaceutical field, where derivatives of ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate have shown pronounced anti-proliferative activity and tumor cell selectivity. These compounds have been tested against various tumor cell types, such as leukemia/lymphoma, prostate, kidney, and hepatoma tumor cells, showing promising results in inhibiting tumor cell proliferation (Thomas et al., 2017).

Synthetic Modifications for Antimicrobial Study

Further research into synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, a related compound, has provided insights into antimicrobial activities against various bacterial and fungal strains. This showcases the compound's potential as a basis for developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Apoptosis-Inducing Agents for Breast Cancer

Additionally, derivatives synthesized from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been explored for their apoptosis-inducing potential in breast cancer cells. Certain compounds have demonstrated significant in vitro and in vivo antiproliferative potential, highlighting the chemical's role in cancer therapy research (Gad et al., 2020).

Future Directions

The future directions for research on ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate could include elucidating its synthesis and reactions, investigating its physical and chemical properties, and exploring its potential biological activities .

properties

IUPAC Name

ethyl 5-ethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S2/c1-3-9-8-10(14(17)18-4-2)13(20-9)15-12(16)11-6-5-7-19-11/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVRZLRBTQWGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CS2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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